Methylisoeugenol
Description
Contextualization within Phenylpropanoid Chemistry
Methylisoeugenol (B143332) is chemically classified as a phenylpropanoid. smolecule.comwikipedia.orgebi.ac.uk Phenylpropanoids are a large and diverse class of organic compounds that are synthesized by plants from the amino acids phenylalanine and tyrosine. This class of compounds is characterized by a C6-C3 skeleton, which consists of a six-carbon aromatic phenyl group and a three-carbon propene tail.
This compound is specifically the methyl ether of isoeugenol (B1672232). smolecule.comwikipedia.org Its biosynthesis in plants involves the methylation of isoeugenol. oup.comnih.gov Research has identified specific enzymes, such as O-methyltransferases, that catalyze this reaction. For instance, studies in anise and carrot have elucidated the role of S-adenosyl-L-methionine:eugenol (B1671780)/isoeugenol O-methyltransferase (DcE(I)OMT1) in producing this compound from isoeugenol. researchgate.netnih.govnih.gov
It is also important to distinguish this compound from its positional isomer, Methyleugenol. scentree.coscentree.co While both are phenylpropanoids and share the same molecular formula, they differ in the position of the double bond in the propenyl side chain. wikipedia.orgscentree.co This structural difference results in distinct chemical and olfactory properties. scentree.coscentree.co For example, this compound is often described as having a floral scent, whereas Methyleugenol has a spicier aroma. scentree.coscentree.co
| Compound Name | Molecular Formula | Class |
| This compound | C11H14O2 | Phenylpropanoid |
| Isoeugenol | C10H12O2 | Phenylpropanoid |
| Methyleugenol | C11H14O2 | Phenylpropanoid |
| Coniferyl acetate (B1210297) | C12H14O4 | Phenylpropanoid |
Isomeric Considerations in this compound Research
A crucial aspect of this compound research is the consideration of its geometric isomers. The presence of a carbon-carbon double bond in its propenyl side chain allows for the existence of two distinct isomers: (E)-Methylisoeugenol (trans-Methylisoeugenol) and (Z)-Methylisoeugenol (cis-Methylisoeugenol). smolecule.comwikipedia.orgindustrialchemicals.gov.au
These isomers, while having the same chemical formula and connectivity of atoms, differ in their spatial arrangement. wikipedia.orgindustrialchemicals.gov.au This difference in geometry can lead to variations in their physical and biological properties. For instance, the olfactory characteristics of the two isomers are reported to be very similar, which is why a racemic mixture of both is often used in perfumery. scentree.coscentree.co
The two isomers can be found in the essential oils of various plants. For example, studies on the essential oil of Etlingera cevuga have identified the presence of both (E)-methyl isoeugenol and (Z)-methyl isoeugenol, with the (E) isomer being significantly more abundant. tandfonline.comresearchgate.net Research has also focused on the distinct properties and potential applications of each isomer. chemfaces.com
| Isomer Name | Synonym | CAS Number |
| (E)-Methylisoeugenol | trans-Methylisoeugenol | 6379-72-2 |
| (Z)-Methylisoeugenol | cis-Methylisoeugenol | 6380-24-1 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-dimethoxy-4-[(E)-prop-1-enyl]benzene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-4-5-9-6-7-10(12-2)11(8-9)13-3/h4-8H,1-3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWHUJCUHAELCL-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Record name | methyl isoeugenol | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Methyl_isoeugenol | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501020311 | |
| Record name | 4-trans-Propenylveratrole | |
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Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow liquid; delicate, clove-carnation aroma | |
| Record name | Isoeugenyl methyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1275/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Solubility |
Insoluble in glycerine and propylene glycol; soluble in most fixed oils, soluble (in ethanol) | |
| Record name | Isoeugenyl methyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1275/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.047-1.053 | |
| Record name | Isoeugenyl methyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1275/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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CAS No. |
6379-72-2, 54349-79-0, 93-16-3 | |
| Record name | trans-Methylisoeugenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6379-72-2 | |
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| Record name | Methylisoeugenol, (E)- | |
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| Record name | Benzene, 1,2-dimethoxy-4-propenyl | |
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| Record name | Methylisoeugenol | |
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| Record name | Benzene, 1,2-dimethoxy-4-(1-propen-1-yl)- | |
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| Record name | 4-trans-Propenylveratrole | |
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| Record name | 4-trans-propenylveratrole | |
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| Record name | 4-prop-1-enylveratrole | |
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| Record name | METHYLISOEUGENOL, (E)- | |
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Biosynthesis and Natural Distribution of Methylisoeugenol
Phenylpropanoid Pathway Precursors and Intermediates
The biosynthesis of methylisoeugenol (B143332) begins with the shikimate pathway, which produces the aromatic amino acid phenylalanine, the primary precursor for most phenylpropanoids. nih.govgenome.jp The core phenylpropanoid pathway is initiated when the enzyme phenylalanine ammonia-lyase (PAL) catalyzes the deamination of phenylalanine to form trans-cinnamic acid. nih.gov This molecule serves as the entry point for the synthesis of a vast array of secondary metabolites. nih.govgenome.jp
Following its formation, trans-cinnamic acid undergoes a series of hydroxylation and methylation reactions to produce various hydroxycinnamic acids. genome.jp Key intermediates in the branch leading to this compound include coniferyl alcohol. nih.govmdpi.com Coniferyl alcohol can be acetylated by coniferyl alcohol acyltransferase (CFAT) to form coniferyl acetate (B1210297), a critical intermediate substrate for the subsequent formation of the phenylpropene backbone. mdpi.comresearchgate.netnih.gov The direct precursor to this compound is the phenylpropene isoeugenol (B1672232), which is then methylated in the final step of the pathway. nih.govresearchgate.net
Enzymatic Mechanisms in this compound Biosynthesis
The conversion of phenylpropanoid intermediates into this compound is orchestrated by specific enzymes that exhibit remarkable substrate and product specificities. These include synthases that form the isoeugenol backbone and methyltransferases that add a methyl group to complete the molecule.
The final step in this compound biosynthesis is the methylation of the 4-hydroxyl group of isoeugenol. nih.govresearchgate.net This reaction is catalyzed by the enzyme S-adenosyl-L-methionine:(iso)eugenol O-methyltransferase (IEMT), which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor. nih.govoup.com
IEMT has been notably studied in Clarkia breweri, where it is responsible for producing both this compound and its isomer, methyleugenol. oup.com This enzyme displays a high degree of sequence similarity to caffeic acid O-methyltransferase (COMT), an enzyme involved in lignin (B12514952) biosynthesis, suggesting it evolved from COMT via gene duplication and subsequent functional divergence. oup.comoup.com This evolutionary shift resulted in a change of substrate preference and methylation position, from the 3-hydroxyl group of caffeic acid to the 4-hydroxyl group of isoeugenol and eugenol (B1671780). researchgate.netoup.com Site-directed mutagenesis studies have confirmed that specific amino acid changes in the active site are responsible for this altered substrate specificity. oup.comoup.com
Kinetic studies of an O-methyltransferase from carrot (Daucus carota), DcE(I)OMT1, which converts both eugenol and isoeugenol to their methylated forms, show it has a more than five-fold higher catalytic efficiency with eugenol compared to isoeugenol. researchgate.net The enzyme exhibits Michaelis-Menten kinetics with apparent Km values of 40 μM for eugenol and 115 μM for isoeugenol. researchgate.net
Table 1: Kinetic Properties of Eugenol/Isoeugenol O-Methyltransferase (DcE(I)OMT1) from Daucus carota
| Substrate | Apparent K_m (μM) |
|---|---|
| Eugenol | 40 |
| Isoeugenol | 115 |
Data sourced from a study on the biosynthesis of phenylpropenes in Daucus carota leaves. researchgate.net
The formation of isoeugenol, the immediate precursor to this compound, is catalyzed by enzymes known as phenylpropene synthases. These enzymes act on coniferyl acetate, an intermediate derived from coniferyl alcohol. mdpi.comresearchgate.net Eugenol synthase (EGS) is an NADPH-dependent reductase that converts coniferyl acetate to eugenol. mdpi.comresearchgate.net
Notably, some of these synthases exhibit dual product specificity. For instance, an enzyme identified in carrot leaves, DcE(I)GS1, can produce both eugenol and isoeugenol from coniferyl acetate. researchgate.net Similarly, an enzyme from Cinnamomum camphora was found to convert coniferyl acetate into a mixture that was predominantly eugenol (71.44%) but also contained a significant amount of isoeugenol (21.35%). semanticscholar.orgresearchgate.net Other specialized enzymes, termed isoeugenol synthases (IGS), primarily produce isoeugenol. nih.gov The relative activities of these synthases (EGS and IGS) in a given plant tissue can determine the ratio of eugenol to isoeugenol available for subsequent methylation. mdpi.comsemanticscholar.org
O-methyltransferases (OMTs) are a large and diverse family of enzymes crucial for the biosynthesis of a wide array of plant secondary metabolites, including phenylpropanoids, flavonoids, and alkaloids. cdnsciencepub.comresearchgate.net In the phenylpropanoid pathway, OMTs play key roles in processes such as lignin formation and the synthesis of various volatile compounds. cdnsciencepub.comird.fr
These enzymes are generally classified into different groups based on their substrate preferences and dependence on divalent cations. mdpi.com Two major types of OMTs central to the core phenylpropanoid pathway are caffeic acid O-methyltransferases (COMTs) and caffeoyl-CoA O-methyltransferases (CCoAOMTs). cdnsciencepub.comnih.gov These enzymes are primarily involved in the methylation steps leading to the synthesis of lignin monomers. nih.gov While many OMTs are highly specific, others involved in flavonoid and phenylpropanoid biosynthesis can be less selective, allowing them to act on multiple, structurally similar substrates. mdpi.com The evolution of specialized enzymes like IEMT from the more common COMT highlights the functional plasticity within the OMT family, enabling plants to generate a diverse chemicallandscape. oup.com
Eugenol Synthase (EGS) and Related Enzymes in Biosynthesis
Natural Occurrence in Biological Systems
This compound is found as a component of the essential oils of numerous plant species across various families. Its presence contributes to the characteristic scent of many aromatic plants.
This compound has been identified in a wide range of plants. It is a notable component in the essential oils of species such as nutmeg, star anise, and certain varieties of basil. foodb.casci-hub.se The compound's distribution is extensive, reflecting its synthesis in many different plant lineages. For example, it is found in the leaves of the carrot plant (Daucus carota), where its concentration can vary with the age of the leaf tissue. researchgate.net Other plants known to contain this compound include Acorus calamus (sweet flag), Croton malambo, and various species within the ginger family (Zingiberaceae). foreverest.net
Table 2: Plant Species Containing this compound
| Common Name | Scientific Name | Family |
|---|---|---|
| Star Anise | Illicium verum | Schisandraceae |
| Nutmeg | Myristica fragrans | Myristicaceae |
| Sweet Basil | Ocimum basilicum | Lamiaceae |
| Carrot | Daucus carota | Apiaceae |
| Ginger | Zingiber officinale | Zingiberaceae |
| Sweet Flag | Acorus calamus | Acoraceae |
| Malambo | Croton malambo | Euphorbiaceae |
| Zerumbet Ginger | Zingiber zerumbet | Zingiberaceae |
| White Ginger Lily | Hedychium coronarium | Zingiberaceae |
| Indonesian Ginger | Etlingera cevuga | Zingiberaceae |
| Clove | Syzygium aromaticum | Myrtaceae |
| Ylang-Ylang | Cananga odorata | Annonaceae |
| Tuberose | Polianthes tuberosa | Asparagaceae |
| Tarragon | Artemisia dracunculus | Asteraceae |
| Sandalwood | Santalum album | Santalaceae |
| Cinnamon (leaf) | Cinnamomum verum | Lauraceae |
| Mastic | Pistacia lentiscus | Anacardiaceae |
This table is a compilation from multiple sources identifying the natural occurrence of this compound. researchgate.netfoodb.casci-hub.seforeverest.netscentree.co
Table 3: Chemical Compounds Mentioned
| Compound Name | |
|---|---|
| This compound | |
| Phenylalanine | |
| trans-Cinnamic acid | |
| Coniferyl alcohol | |
| Coniferyl acetate | |
| Isoeugenol | |
| Eugenol | |
| S-adenosyl-L-methionine (SAM) | |
| Caffeic acid |
Presence in Insect-Derived Materials (e.g., Silk Fibers)
A notable occurrence of this compound outside the plant kingdom is its identification in the golden-hued silk fibers of the muga silkworm, Antheraea assamensis. sci-hub.seresearchgate.netresearchgate.net Research has confirmed the presence of this compound in the organic extracts of muga silk cocoons. sci-hub.seresearchgate.net
This discovery is significant because animals, including insects, are generally unable to synthesize such phenylpropanoid compounds themselves. researchgate.net The presence of this compound in the silk is attributed to the diet of the silkworm larva. sci-hub.seresearchgate.net The muga silkworm feeds on the leaves of the som plant, Machilus bombycina. researchgate.net Chemical analysis has revealed that the leaves of this host plant contain isoeugenyl acetate, a known precursor to this compound. sci-hub.seresearchgate.netresearchgate.net
It is hypothesized that the isoeugenyl acetate from the plant is ingested by the larva and subsequently converted to this compound through metabolic processes within the silkworm's body. sci-hub.seresearchgate.net This metabolite is then transported to the silk glands and incorporated into the silk fibers as they are spun to form the cocoon. sci-hub.seresearchgate.net this compound is a yellow-colored compound, and its presence is thought to be a contributing factor to the characteristic golden-yellow color of muga silk. sci-hub.seresearchgate.net This represents a clear instance of a dietary plant-derived compound being metabolized by an insect and sequestered into a biopolymer like silk. sci-hub.seresearchgate.net
Metabolism and Toxicokinetics of Methylisoeugenol
Phase I Metabolic Transformations
Phase I metabolism of methylisoeugenol (B143332) primarily involves oxidation reactions catalyzed by a group of enzymes known as cytochromes P450. moldiscovery.comopenaccessjournals.com These transformations introduce or expose functional groups on the this compound molecule, preparing it for subsequent metabolic steps. drughunter.comuomus.edu.iq
Cytochrome P450 Enzyme Involvement (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2B)
The initial metabolic activation of this compound is significantly influenced by various cytochrome P450 (CYP) enzymes. wikipedia.orgnih.gov Studies have identified that several human CYP enzymes are capable of metabolizing this compound. Specifically, enzymes such as CYP1A2, CYP2C9, and CYP2C19 have been shown to play a role in its biotransformation. oup.comnih.gov The activity of these enzymes can vary between individuals, which may lead to differences in the rate and pattern of this compound metabolism. nih.gov For instance, CYP1A2 is a key enzyme in the bioactivation of the related compound methyleugenol, and its activity can be influenced by factors like smoking. nih.goviarc.fr While research on this compound is ongoing, the involvement of these CYPs highlights the complex enzymatic processes that initiate its breakdown in the body. oup.comnih.gov
Formation of Hydroxylated Metabolites (e.g., 1'-hydroxymethyleugenol (B1222070), 3'-hydroxymethyleugenol)
A primary result of Phase I metabolism is the formation of hydroxylated metabolites. In the case of this compound, a key metabolite is 3'-hydroxythis compound. nih.gov This hydroxylation occurs on the propenyl side chain of the molecule. nih.govacs.org The formation of these hydroxylated derivatives is a critical step, as they can be further metabolized in Phase II reactions. researchgate.netoup.com The production of 3'-hydroxythis compound has been observed in studies using liver microsomes from various species, including humans and rats, indicating it is a conserved metabolic pathway. nih.gov
Epoxide Formation Pathways (e.g., 2',3'-epoxides)
Another significant Phase I metabolic route for this compound is the formation of epoxides. oup.comacs.org This reaction involves the oxidation of the double bond in the propenyl side chain, leading to the creation of a reactive epoxide ring, specifically a 2',3'-epoxide. oup.comlibretexts.org The formation of epoxides is a common metabolic pathway for compounds containing alkenyl groups. libretexts.orgorientjchem.org These epoxide intermediates are electrophilic and can react with cellular macromolecules. semanticscholar.org The formation of 1',2'-dihydroxy-dihydrothis compound has also been identified as a secondary metabolite, likely resulting from the hydrolysis of the initial epoxide. nih.gov
Aldehyde and Cinnamic Acid Metabolite Generation
Following the initial hydroxylation, further oxidation can occur. The hydroxylated metabolite, 3'-hydroxythis compound, can be oxidized by P450 enzymes to form an α,β-unsaturated aldehyde, specifically 3'-oxothis compound. nih.govnih.gov This aldehyde is then rapidly metabolized further. acs.org Aldehyde dehydrogenases catalyze the oxidation of 3'-oxothis compound into the corresponding cinnamic acid derivative. acs.orgnih.gov This cinnamic acid metabolite is considered to be a less reactive and non-toxic end product of this particular metabolic branch. nih.govgoogle.combeilstein-journals.org
Phase II Metabolic Conjugations
Phase II metabolism involves the conjugation of the Phase I metabolites with endogenous molecules, which generally increases their water solubility and facilitates their excretion from the body. drughunter.comuomus.edu.iqnottingham.ac.uk
Sulfation Pathways
A key Phase II conjugation reaction for the hydroxylated metabolites of this compound is sulfation. oup.comacs.org This process is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group from a donor molecule to the hydroxyl group of the metabolite. researchgate.netnih.gov Specifically, the 3'-hydroxythis compound metabolite can undergo sulfation. researchgate.netoup.com Research has shown that human sulfotransferases, such as SULT1A1, are capable of activating hydroxylated metabolites of related compounds. researchgate.netnih.gov The resulting sulfate (B86663) esters are generally more water-soluble, aiding in their elimination. uomus.edu.iq
Interactive Data Table: Key Enzymes and Metabolites in this compound Metabolism
| Metabolic Phase | Enzyme/Enzyme Class | Metabolite Formed | Metabolic Pathway |
| Phase I | Cytochrome P450 (e.g., CYP1A2, CYP2C9, CYP2C19) | 3'-hydroxythis compound | Hydroxylation |
| Phase I | Cytochrome P450 | This compound-2',3'-epoxide | Epoxidation |
| Phase I | Cytochrome P450, Aldehyde Dehydrogenase | 3'-oxothis compound, Cinnamic Acid Derivative | Oxidation |
| Phase II | Sulfotransferases (SULTs) | Sulfated conjugates | Sulfation |
Glucuronidation Considerations
Glucuronidation is a major Phase II metabolic pathway for many xenobiotics, including this compound and its metabolites. This process involves the conjugation of the compound with glucuronic acid, which increases its water solubility and facilitates its excretion from the body.
In the context of this compound metabolism, glucuronidation plays a significant role in the detoxification of its hydroxylated metabolites. For instance, the 3'-hydroxy metabolite of this compound can undergo glucuronidation. researchgate.net This conjugation reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes primarily located in the liver. nih.gov The resulting glucuronide conjugates are more readily eliminated in the urine and bile.
Research on the related compound, methyleugenol, has shown that its proximate carcinogen, 1´-hydroxymethyleugenol, can be conjugated with glucuronic acid. nih.gov This suggests that glucuronidation can compete with the bioactivation pathways, potentially reducing the formation of reactive electrophiles that can bind to cellular macromolecules like DNA. nih.gov While direct studies on the specific UGT isoforms involved in this compound glucuronidation are limited, the metabolic patterns of similar alkenylbenzenes suggest that this is a critical detoxification step. industrialchemicals.gov.au
Table 1: Key Metabolic Processes
| Process | Description | Relevance to this compound |
|---|---|---|
| Hydroxylation | Addition of a hydroxyl (-OH) group, a Phase I reaction often mediated by Cytochrome P450 enzymes. | Creates metabolites like 3'-hydroxythis compound. acs.orgnih.gov |
| Glucuronidation | Conjugation with glucuronic acid, a Phase II reaction increasing water solubility for excretion. | Detoxification pathway for hydroxylated metabolites. nih.govindustrialchemicals.gov.au |
| Sulfation | Conjugation with a sulfonate group, another Phase II reaction. | Can lead to the formation of reactive, electrophilic metabolites. oup.comnih.gov |
Comparative Metabolism with Related Alkenylbenzenes (e.g., Methyleugenol)
The metabolism of this compound is often compared to its structural isomer, methyleugenol, to understand the differences in their biological activities. acs.org The position of the double bond in the propenyl side chain is a key determinant of their metabolic fate and subsequent toxicity. acs.orgnih.gov
Differential Metabolic Activation Pathways
The primary metabolic activation pathway for methyleugenol involves hydroxylation at the 1'-position of the side chain to form 1'-hydroxymethyleugenol. oup.com This metabolite can then be further activated by sulfation to a reactive sulfuric acid ester, which can form DNA adducts. oup.comnih.gov
In contrast, the main initial metabolic step for this compound is hydroxylation at the 3'-position of the propenyl chain, yielding 3'-hydroxythis compound. researchgate.netacs.orgnih.gov While this metabolite can also undergo sulfation, the subsequent metabolic steps and the reactivity of the resulting intermediates differ from those of methyleugenol. nih.gov
Recent studies have highlighted that methyleugenol exhibits higher metabolic activation efficiencies across several pathways compared to this compound. acs.orgnih.gov Both compounds can be oxidized to epoxides and undergo hydroxylation. acs.orgnih.gov However, the subsequent dehydrogenation and oxidation steps vary significantly. The 1'-hydroxy metabolite of methyleugenol is dehydrogenated to an α,β-unsaturated ketone, a Michael acceptor. acs.orgnih.gov Conversely, the 3'-hydroxy metabolite of this compound is primarily oxidized to an α,β-unsaturated aldehyde, which is also a Michael acceptor but is rapidly further oxidized to a less reactive cinnamic acid derivative. acs.orgnih.gov
Implications for Metabolite Profiles and Electrophilicity
The differences in metabolic pathways directly impact the profile of metabolites produced and their electrophilicity. Electrophilicity is a key factor in the ability of a chemical to react with nucleophilic sites in cellular macromolecules, such as DNA, which can lead to genotoxicity.
The metabolic pathway of methyleugenol tends to generate more potent electrophilic intermediates. acs.orgnih.gov The formation of the 1'-sulfoxy ester of methyleugenol is considered a critical step in its carcinogenicity, leading to a highly reactive carbocation. oup.com
Table 2: Comparative Metabolite Electrophilicity
| Parent Compound | Key Metabolite | Subsequent Product | Electrophilicity |
|---|---|---|---|
| Methyleugenol | 1'-Hydroxymethyleugenol | α,β-unsaturated ketone | High |
| This compound | 3'-Hydroxythis compound | α,β-unsaturated aldehyde -> Cinnamic acid derivative | Lower (due to rapid oxidation to a weak electrophile) |
Biological Activities and Associated Mechanisms of Action
Chemopreventive and Therapeutic Potential
Methylisoeugenol (B143332) exhibits a range of effects that suggest its potential in the prevention and treatment of various diseases. These include antioxidant, anti-inflammatory, and cardiovascular-modulating properties.
Antioxidant Properties
This compound has demonstrated notable antioxidant capabilities, contributing to its potential protective effects against oxidative stress. smolecule.com Oxidative stress, characterized by an imbalance between free radicals and antioxidants in the body, is implicated in the aging process and the development of numerous diseases. This compound's mechanism of action involves scavenging free radicals, thereby reducing cellular damage. bloomtechz.com
Studies have shown that this compound can enhance the activity of key antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and catalase. chemfaces.com These enzymes play a crucial role in mitigating oxidative damage by neutralizing harmful reactive oxygen species. While some studies suggest that this compound possesses antioxidant properties, further research is needed to fully elucidate and confirm these findings. smolecule.com
Anti-inflammatory Effects
This compound has been shown to possess significant anti-inflammatory properties. bloomtechz.com The compound can inhibit the release of inflammatory mediators and reduce the infiltration of inflammatory cells, thereby mitigating the inflammatory response. bloomtechz.com Research indicates that this compound can down-regulate the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in the brain and in stimulated glial cells. chemfaces.comxiahepublishing.com
The anti-inflammatory mechanism of this compound may also involve the inhibition of the cyclooxygenase-2 (COX-2) enzyme and the nuclear factor-kappa B (NF-κB) signaling pathway, which are key regulators of inflammation. nih.govresearchgate.net By modulating these pathways, this compound can help to alleviate inflammatory symptoms associated with various conditions. bloomtechz.com
Hypotensive and Vasorelaxation Mechanisms (e.g., Nitric Oxide Pathways)
Studies have demonstrated that this compound can induce hypotensive and vasorelaxant effects, suggesting its potential for applications in cardiovascular health. smolecule.comnih.gov Research in animal models has shown that intravenous administration of (E)-methyl isoeugenol (B1672232) leads to a dose-dependent decrease in mean arterial pressure. nih.gov
The vasorelaxant effect of this compound appears to be independent of the endothelium and is not blocked by inhibitors of nitric oxide synthase, such as L-NAME. nih.gov This suggests that the nitric oxide pathway may not be the primary mechanism for its hypotensive action. nih.gov Instead, evidence points towards the involvement of calcium channels. nih.gov this compound has been found to block vascular contractions induced by calcium chloride (CaCl2) and BAY K8644, a specific activator of L-type voltage-gated calcium channels. nih.gov This indicates that this compound's vasorelaxant properties are likely mediated through the inhibition of calcium influx into vascular smooth muscle cells. nih.gov
Antimicrobial Efficacy
This compound has demonstrated broad-spectrum antimicrobial activity, inhibiting the growth of various bacteria and fungi.
Antibacterial Activities
This compound has been reported to possess antibacterial properties against a range of bacteria. smolecule.combloomtechz.com It has shown inhibitory effects against various pathogens, including those responsible for skin infections, respiratory infections, and digestive tract infections. bloomtechz.com For instance, the essential oil of Acorus calamus, which contains this compound as a major constituent, has demonstrated strong antibiotic activity against most tested microbes, with the exception of Escherichia coli. tandfonline.com
The antibacterial action of this compound is believed to involve the disruption of bacterial cell membrane integrity and function. nih.gov Studies on Campylobacter jejuni have shown that (E)-methylisoeugenol exhibits bactericidal effects, affecting intracellular potassium levels and ATP content. nih.gov It has also been observed to inhibit the membrane-bound FOF1-ATPase. nih.gov Furthermore, the specific antibacterial activity against C. jejuni has been linked to the absence of an efflux mechanism in this species that is present in other Gram-negative bacteria. nih.gov
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Activity | Reference |
| Escherichia coli | Inhibitory effects | bloomtechz.com |
| Salmonella typhi | Inhibitory effects | bloomtechz.com |
| Pseudomonas aeruginosa | Inhibitory effects | bloomtechz.com |
| Proteus species | Inhibitory effects | bloomtechz.com |
| Campylobacter jejuni | Bactericidal | nih.govacs.org |
| Campylobacter coli | Inhibitory | acs.org |
| Campylobacter lari | Inhibitory | acs.org |
| Propionibacterium acnes | Antimicrobial activity | tandfonline.comresearchgate.net |
| Staphylococcus aureus | Low activity | acs.org |
Antifungal Activities
This compound has also been recognized for its antifungal properties. bloomtechz.com It has shown efficacy against various fungi, including those that cause skin diseases and plant pathogens. bloomtechz.commdpi.com For example, this compound has been found to be more effective than isoeugenol against Rhizoctonia solani and Fusarium oxysporum. mdpi.com
In studies against dermatophytes of the genus Trichophyton, this compound demonstrated significant antifungal activity. nih.gov At concentrations of 100 and 300 µg/ml, it completely inhibited the radial growth of Trichophyton rubrum, Trichophyton mentagrophytes, and Trichophyton tonsurans. nih.gov The mechanism of its antifungal action is thought to involve the disruption of fungal cell membrane synthesis and metabolic processes. bloomtechz.com
Table 2: Antifungal Activity of this compound
| Fungal Strain | Activity | Reference |
| Rhizoctonia solani | Fungicidal | mdpi.com |
| Fusarium oxysporum | Fungicidal | mdpi.com |
| Trichophyton rubrum | MICs of 62.5-500 µg/ml | nih.gov |
| Trichophyton mentagrophytes | MICs of 62.5-500 µg/ml | nih.gov |
| Trichophyton tonsurans | MICs of 62.5-500 µg/ml | nih.gov |
| Aspergillus flavus | Antifungal activity | thegoodscentscompany.com |
| Aspergillus niger | Antifungal activity | thegoodscentscompany.com |
| Pythium sanguineus | Antifungal activity | researchgate.net |
| Trametes hirsuta | Antifungal activity | researchgate.net |
| Schizophyllum commune | Antifungal activity | researchgate.net |
Antiparasitic and Insecticidal Actions
This compound has demonstrated notable efficacy against a range of parasites and insects, positioning it as a compound of interest for the development of natural biocontrol agents. Its mechanisms of action are multifaceted, targeting various life stages and physiological processes of these organisms.
Acaricidal Mechanisms
While specific studies detailing the acaricidal mechanisms of this compound through the disruption of cellular autophagy via ATG3 and CTSL upregulation are not extensively available in the searched literature, the broader context of its biological activity suggests complex interactions at the cellular level. Further research is required to elucidate the precise pathways involved in its effects on mites.
Nematicidal Properties
This compound has been identified as having nematicidal properties. researchgate.net Research has shown its effectiveness against the pinewood nematode (Bursaphelenchus xylophilus), a significant pest in forestry. oup.comresearchgate.net In comparative studies, this compound exhibited potent activity, with a reported LC50 value of 0.210 mg/mL against this nematode. oup.comresearchgate.netmdpi.com This places it among other nematicidal compounds like isoeugenol and eugenol (B1671780) in terms of efficacy. oup.comresearchgate.net The nematicidal activity of this compound and related compounds suggests their potential for application in agriculture to manage nematode infestations. researchgate.net
**Table 1: Nematicidal Activity of this compound and Related Compounds against *Bursaphelenchus xylophilus***
| Compound | LC50 (mg/mL) | Reference |
|---|---|---|
| Geranial | 0.120 | oup.comresearchgate.net |
| Isoeugenol | 0.200 | oup.comresearchgate.netmdpi.com |
| This compound | 0.210 | oup.comresearchgate.netmdpi.com |
| Eugenol | 0.480 | oup.comresearchgate.netmdpi.com |
| Methyl eugenol | 0.517 | oup.comresearchgate.netmdpi.com |
| Neral | 0.525 | researchgate.net |
Larvicidal Activities
This compound has been reported as an active agent against the larvae of the Aedes aegypti mosquito, the vector for dengue fever. healthbiotechpharm.orgscielo.brscielo.br Studies on the essential oil of Piper marginatum identified (E)-methylisoeugenol (27.08%) and (Z)-methylisoeugenol (12.01%) as major components, with the oil demonstrating a lethal concentration (LC50) of 34-55 ppm against A. aegypti larvae. scielo.brscielo.br Furthermore, research on citronella oil fractions identified this compound as one of the active principles responsible for its larvicidal activity against Culex quinquefasciatus mosquitoes. nsf.gov.lk The larvicidal activity of this compound is influenced by its chemical structure; compounds with a propenyl group, like this compound, have shown different activity levels compared to those with an allyl group. nih.gov
Genotoxicity and Carcinogenicity Research
The potential for this compound to cause genetic damage and cancer has been a subject of scientific investigation, leading to its classification by international bodies.
In Vitro and In Vivo Genotoxicity Assessments
The genotoxicity of this compound has been evaluated in various studies. Some in vitro experiments have suggested that this compound may possess genotoxic properties, with the potential to induce DNA damage and chromosomal aberrations. bloomtechz.com However, other research has indicated that it is non-genotoxic. acs.org A comparative study on the cytotoxicity of methyleugenol and this compound in cultured mouse primary hepatocytes found that methyleugenol was more cytotoxic. nih.gov This difference was attributed to variations in their metabolic pathways. nih.gov
In vivo studies have provided further insights. For instance, research on the related compound methyleugenol in transgenic rats demonstrated that it could induce genotoxicity in the liver at carcinogenic doses, suggesting the involvement of genotoxic mechanisms in its carcinogenicity. oup.comnih.gov While some in vitro tests for isoeugenol, a related compound, have shown weakly positive results for genotoxicity, in vivo tests have been negative. industrialchemicals.gov.au It's important to note that the applicability of in vitro findings to whole organisms requires careful consideration and further in vivo validation. bloomtechz.com
Carcinogenic Potential Classification (IARC Group 2B)
The International Agency for Research on Cancer (IARC) has classified isoeugenol, a compound structurally related to this compound, as "possibly carcinogenic to humans" (Group 2B). who.intwho.int This classification is based on sufficient evidence of carcinogenicity in experimental animals. who.intwho.int The Group 2B classification is used for agents for which there is limited evidence of carcinogenicity in humans and less than sufficient evidence in experimental animals, or when there is inadequate evidence in humans but sufficient evidence in experimental animals. europa.eutaylorandfrancis.com It is important to distinguish this from the classification of methyleugenol, which IARC has classified as "probably carcinogenic to humans" (Group 2A), based on sufficient evidence in experimental animals and strong mechanistic evidence. who.intwho.int
Table 2: IARC Carcinogen Classifications
| Group | Definition | Basis for Classification |
|---|---|---|
| Group 1 | Carcinogenic to humans | Sufficient evidence of carcinogenicity in humans. europa.eu |
| Group 2A | Probably carcinogenic to humans | Strong evidence that it can cause cancer in humans, but not conclusive. europa.eu Based on limited human evidence and sufficient animal evidence, or strong mechanistic evidence. chemradar.com |
| Group 2B | Possibly carcinogenic to humans | Some evidence that it can cause cancer in humans, but far from conclusive. europa.eu Based on limited human evidence and less than sufficient animal evidence, or inadequate human evidence but sufficient animal evidence. europa.eu |
| Group 3 | Not classifiable as to its carcinogenicity to humans | Evidence is inadequate in humans and inadequate or limited in experimental animals. europa.eu |
Role of Metabolites in Toxicological Outcomes and Cytotoxicity
The toxicological and cytotoxic effects of this compound are not caused by the parent compound itself but rather by its electrophilic metabolites. researchgate.net The metabolic pathways of this compound and its isomer methyleugenol determine their relative toxicity. nih.govacs.org While this compound is generally considered less cytotoxic than methyleugenol, its metabolism can still produce reactive intermediates. nih.govacs.org
Metabolic studies in liver microsomes and hepatocytes have identified several key phase I metabolites. oup.comnih.govoup.com For this compound, oxidation can yield 3'-hydroxythis compound (MIE-3'-OH) and an α,β-unsaturated aldehyde, 3'-oxothis compound. nih.govnih.gov This aldehyde is a Michael acceptor, an electrophilic species that can react with cellular nucleophiles like proteins. nih.govacs.org However, this aldehyde can be rapidly oxidized further by aldehyde dehydrogenases to a less reactive cinnamic acid derivative, which represents a detoxification pathway. nih.govacs.org
In contrast, the more cytotoxic isomer, methyleugenol, is metabolized to 1'-hydroxymethyleugenol (B1222070) (MEOH). oup.comnih.govacs.org This key metabolite serves as a precursor for two major toxic outcomes. As described previously, it can be sulfated to form a carbocation that causes genotoxicity by forming DNA adducts. oup.comoup.com Additionally, MEOH can be dehydrogenated by P450 enzymes to form an α,β-unsaturated ketone (1'-oxomethyleugenol), another potent Michael acceptor. oup.comnih.govacs.org The higher cytotoxicity of methyleugenol is attributed to its greater efficiency in generating these highly reactive metabolites compared to this compound's metabolic pathways that favor detoxification. nih.govacs.org
The cytotoxicity of these metabolites has been evaluated in primary rat hepatocytes. oup.comresearchgate.netoup.com Studies using the resazurin (B115843) reduction assay and lactate (B86563) dehydrogenase (LDH) leakage assay have quantified the toxic potential of specific metabolites. oup.comresearchgate.net Notably, 1'-hydroxymethyleugenol and its secondary metabolite 1'-oxomethyleugenol were found to be the most cytotoxic. oup.comresearchgate.netoup.com The formation of DNA adducts in hepatocytes also varies depending on the precursor, with 1'-hydroxymethyleugenol being the most potent at inducing adducts, followed by the parent methyleugenol, and then the this compound metabolite 3'-hydroxythis compound. oup.comresearchgate.netoup.com Other metabolites, such as 6-hydroxymethyleugenol and methyleugenol-2',3'-epoxide, were found to be inactive in forming these specific adducts. oup.comresearchgate.netoup.com These "reactive metabolites" are often not detectable in their free form in cellular systems because they react so rapidly with macromolecules like DNA and proteins. oup.comresearchgate.netoup.comacs.org
Table 2: Cytotoxicity and DNA Adduct Formation by this compound-Related Metabolites in Primary Rat Hepatocytes
Ecological Roles and Chemosensory Interactions
Semiochemical Functions in Insect Communication
Semiochemicals are chemical signals that mediate interactions between organisms. mdpi.compeerj.com Methylisoeugenol (B143332) serves as a potent attractant for certain insect species, playing a crucial role in their communication and reproductive strategies. fruitflyidentification.org.aumdpi.com
Male Lure Activity in Tephritid Fruit Flies (e.g., Zeugodacus diversus, Bactrocera xanthodes)
This compound has demonstrated remarkable efficacy as a male lure for several species of Tephritid fruit flies, which are significant agricultural pests. fruitflyidentification.org.au
For the cucurbit flower pest, Zeugodacus diversus (formerly Bactrocera diversa), this compound is a highly attractive male lure. plazi.orgoup.com Research conducted in Bangladesh revealed that the attraction of Z. diversus to this compound was a staggering 49 times greater than its attraction to the commonly used lure, methyl eugenol (B1671780). biocrick.comnih.gov In these field tests, traps baited with this compound consistently captured Z. diversus males, even when population densities were low. biocrick.comnih.gov In contrast, methyl eugenol-baited traps only caught flies in 6 out of 13 clearances. nih.gov
Similarly, for the Pacific fruit fly, Bactrocera xanthodes, a major pest in the South Pacific, this compound has proven to be a significantly more powerful attractant than methyl eugenol. fruitflyidentification.org.auhealthbiotechpharm.orgresearchgate.netdpi.qld.gov.au Field trials in Tonga showed that traps baited with this compound captured over three times more male B. xanthodes than those baited with methyl eugenol. researchgate.net The mean number of flies per trap per day (FTD) was 33.0 for this compound, compared to 10.7 for methyl eugenol. researchgate.net
Comparative Attractant Efficacy with Methyl Eugenol
The superior performance of this compound as an attractant compared to methyl eugenol is a consistent finding across multiple studies and for different fruit fly species.
In the case of Zeugodacus diversus, the mean FTD for this compound was 23.58, while for methyl eugenol it was only 0.48. nih.gov This highlights a nearly 50-fold increase in attraction. oup.com The study also tested other eugenol analogues, such as isoeugenol (B1672232) and dihydroeugenol, and found that while they were more attractive than methyl eugenol, this compound was the most potent lure. nih.gov
For Bactrocera xanthodes, the difference in attractant efficacy was also substantial, with this compound-baited traps capturing significantly more flies than methyl eugenol-baited traps. researchgate.net This enhanced attraction makes this compound a more effective tool for the surveillance and control of this pest species. researchgate.net Early comparative field tests also indicated that methyl isoeugenol was less than one-third as effective as methyl eugenol for the oriental fruit fly, Bactrocera dorsalis.
Table 1: Comparative Attractant Efficacy of this compound and Methyl Eugenol for Tephritid Fruit Flies
| Species | Lure | Mean Flies/Trap/Day (FTD) | Fold Increase in Attraction (compared to Methyl Eugenol) | Reference |
|---|---|---|---|---|
| Zeugodacus diversus | This compound | 23.58 | ~49x | nih.gov |
| Methyl Eugenol | 0.48 | 1x | nih.gov | |
| Bactrocera xanthodes | This compound | 33.0 | ~3x | researchgate.net |
| Methyl Eugenol | 10.7 | 1x | researchgate.net | |
| Bactrocera dorsalis | This compound | - | < 1/3 as effective | |
| Methyl Eugenol | - | 1x |
Chemosensory Perception Mechanisms
The potent attraction of insects to this compound is mediated by a complex chemosensory system involving specialized proteins that detect and transport odor molecules, leading to a behavioral response. peerj.commdpi.com
Olfactory Receptor (OR) Binding and Activation
The perception of odors in insects begins with the binding of volatile molecules to Olfactory Receptors (ORs) located on the dendrites of olfactory receptor neurons. cabidigitallibrary.orgplos.orgnih.gov These receptors are ligand-gated ion channels that, upon binding with a specific odorant, trigger an electrical signal that is transmitted to the insect's brain. plos.orgnih.gov While specific ORs for this compound have not been definitively identified in all relevant species, research on related compounds provides insights. For instance, in a study on mouse olfactory receptors, it was found that the response of the mOR-EG receptor to its primary ligand, eugenol, was strongly suppressed by the presence of this compound, indicating competitive binding. elifesciences.org This suggests that this compound can interact with olfactory receptors that bind to structurally similar compounds.
Olfactory Binding Protein (OBP) Involvement (e.g., BdorOBP69a)
Before reaching the olfactory receptors, hydrophobic odorant molecules like this compound must traverse the aqueous sensillum lymph surrounding the olfactory neurons. plos.orgmdpi.comnih.gov This transport is facilitated by Odorant Binding Proteins (OBPs). plos.orgmdpi.comnih.govfrontiersin.org OBPs are small, soluble proteins that are highly abundant in the sensillum lymph and play a crucial role in solubilizing and transporting odorants to the ORs. mdpi.comnih.govfrontiersin.org
In the oriental fruit fly, Bactrocera dorsalis, several OBPs have been implicated in the perception of the related compound, methyl eugenol. One such protein, BdorOBP69a, has been shown to be involved in the perception of methyl eugenol. researchgate.netcabidigitallibrary.orgnih.gov Studies have revealed that BdorOBP69a is produced in response to methyl eugenol and binds to it with a strong affinity. researchgate.netnih.gov Molecular docking and site-directed mutagenesis have identified specific amino acid residues, Leu89 and Phe145, as essential for this interaction. researchgate.net Given the structural similarity between methyl eugenol and this compound, it is plausible that BdorOBP69a or homologous OBPs in other species play a role in the perception of this compound.
Electrophysiological and Behavioral Responses
The binding of an odorant to an olfactory receptor and its subsequent transport by an OBP culminates in a measurable electrical signal in the insect's antenna, known as an electroantennogram (EAG), and a corresponding behavioral response. researchgate.netfrontiersin.org
In Bactrocera dorsalis, null mutants for BdorOBP69a, created using CRISPR/Cas9, exhibited significantly lower EAG and behavioral responses to methyl eugenol compared to wild-type flies. nih.gov This provides direct evidence for the role of this OBP in the perception of and response to this class of compounds. Electrophysiological recordings are a common technique to assess the olfactory responses of insects to various volatile compounds. researchgate.netfrontiersin.orgresearchgate.net Behavioral assays, such as those conducted in Y-tube olfactometers, are used to quantify the attractive or repellent nature of a chemical. frontiersin.org The strong attraction of Zeugodacus diversus and Bactrocera xanthodes to this compound in field trapping experiments is a clear demonstration of a positive behavioral response mediated by their chemosensory systems. researchgate.net
Role in Plant-Insect Coevolution and Interactions
The intricate relationships between plants and insects have driven a dynamic process of coevolution over millions of years. acs.orgresearchgate.net Plants have developed a remarkable array of chemical defenses to deter herbivores and attract beneficial organisms like pollinators, while insects have, in turn, evolved mechanisms to overcome these defenses and exploit plant resources. acs.orgresearchgate.net this compound, a volatile phenylpropene, plays a significant role in these complex interactions, functioning as both a pollinator attractant and a defense compound.
Pollination Ecology
The emission of floral scents is a key strategy employed by many plants to attract pollinators, and this compound can be a crucial component of these olfactory signals. oup.comnih.gov
Attraction of Specific Pollinators: Research has shown that this compound is a potent attractant for certain species of fruit flies (Tephritidae), particularly those in the genus Bactrocera. cabidigitallibrary.orgresearchgate.net For instance, some species of Bulbophyllum orchids have evolved to produce floral fragrances rich in this compound and its isomer, methyleugenol, to specifically attract male fruit flies which then act as pollinators. cabidigitallibrary.orgrsc.org The fruit fly orchid, Bulbophyllum cheiri, for example, releases a scent containing both E- and Z-methylisoeugenol, alongside methyleugenol, to lure these insects. cabidigitallibrary.org
Floral Scent Composition: The composition of floral volatiles can be highly specific and plays a critical role in pollinator preference. In some plant species, this compound is part of a complex blend of compounds that collectively attract pollinators. For example, the floral scent of some nocturnal Dianthus species contains this compound, which is believed to be involved in attracting night-active pollinators like moths. oup.com
Coevolutionary Dynamics: The relationship between this compound-producing plants and their fruit fly pollinators is a classic example of coevolution. The plants benefit from efficient pollination, while the male fruit flies are thought to utilize the ingested this compound for the synthesis of their own sex pheromones, thereby increasing their reproductive success. oup.com This mutualistic relationship highlights the sophisticated chemical communication that underpins many plant-insect interactions. nih.gov
Table 1: Examples of this compound in Pollination
| Plant Species | Pollinator(s) | Role of this compound |
|---|---|---|
| Bulbophyllum cheiri | Bactrocera fruit flies | Major component of floral fragrance, acts as a synomone. cabidigitallibrary.org |
| Dianthus spp. (nocturnal) | Moths | Component of nocturnal floral scent. oup.com |
| Clarkia breweri | Moths | Component of floral scent in some plants. oup.com |
Defense Mechanisms Against Herbivores and Pathogens
In addition to its role in attracting pollinators, this compound also functions as a key component of plant defense systems, protecting against a wide range of antagonists including herbivores and pathogens. nih.govmdpi.comscitechnol.com This dual functionality underscores the efficiency of plant metabolic pathways in producing compounds with multiple ecological roles.
Deterrence of Herbivores: this compound can act as a feeding deterrent or repellent to various insect herbivores. oup.comnih.gov When plant tissues are damaged by feeding, stored phenylpropanoids like this compound can be released, discouraging further herbivory. oup.com For example, the leaves of carrot (Daucus carota) produce significant amounts of this compound, particularly in mature leaves, which is thought to contribute to their defense against herbivores. researchgate.net The presence of such compounds can make the plant less palatable and even toxic to certain insects. interesjournals.org
Induced and Constitutive Defenses: Plants can employ both constitutive defenses, which are always present, and induced defenses, which are produced in response to an attack. cabidigitallibrary.orgwikipedia.org this compound can be part of both strategies. In some plants, it is stored in specialized glands and released upon tissue damage, representing a constitutive defense. oup.com In other cases, its biosynthesis can be upregulated in response to herbivore feeding or pathogen attack, an example of an induced defense. oup.com This flexibility allows plants to allocate resources to defense in a targeted and efficient manner.
Table 2: Defensive Roles of this compound
| Organism(s) | Plant Species | Defensive Action |
|---|---|---|
| Insect Herbivores | Daucus carota (Carrot) | Feeding deterrent in mature leaves. researchgate.net |
| General Herbivores | Various | Acts as a repellent or deterrant upon tissue damage. oup.comnih.gov |
| Campylobacter jejuni (Bacteria) | Daucus carota (Carrot) | Inhibits bacterial growth. acs.org |
| Pathogenic Microbes | General | Exhibits antimicrobial properties. scitechnol.cominteresjournals.org |
Structure Activity Relationship Sar Studies of Methylisoeugenol
Correlating Molecular Structure with Biological Activities
The biological activities of methylisoeugenol (B143332) are significantly influenced by the arrangement of its propenyl side chain and the methoxy (B1213986) groups on its benzene (B151609) ring. oup.comnih.gov
The position of the double bond in the side chain is a critical determinant of biological activity. In this compound, the propenyl group (a double bond between the first and second carbon of the side chain, C1'-C2') confers different properties compared to its isomer, methyleugenol, which has an allyl group (a double bond between the second and third carbon, C2'-C3'). oup.comnih.gov
For instance, studies on the antibacterial activity against Campylobacter jejuni have shown that compounds with a propenyl substructure, like (E)-methylisoeugenol, are more active than those with an allyl substructure, such as methyleugenol. acs.org Conversely, in terms of larvicidal activity against Aedes albopictus, compounds with an allyl group, like methyleugenol, have demonstrated stronger activity than their propenyl counterparts like this compound. nih.gov This highlights that the biological effect is highly dependent on the specific activity being measured.
The position of this double bond also dictates the primary site of metabolic attack, which in turn influences the subsequent biological effects. nih.govacs.org
The presence and position of methoxy groups on the benzene ring also play a significant role in the biological activity of this compound. For example, in the context of larvicidal activity against Aedes albopictus, this compound and methyleugenol, which both possess two methoxy groups, were found to be more potent than their counterparts with only one methoxy group, isoeugenol (B1672232) and eugenol (B1671780), respectively. nih.gov
In studies of binding activity to a specific monoclonal antibody, the methoxy group of this compound, when compared to the hydroxyl group of isoeugenol, resulted in slightly lower binding activity. nih.gov This was attributed to the larger steric hindrance of the methoxy group, which is less favorable for the formation of hydrogen bonds with the antibody. nih.gov
Impact of Propenyl Side Chain Position
SAR in Toxicity and Genotoxicity
The structural features of this compound are key to understanding its toxic and genotoxic potential, particularly in comparison to structurally related alkenylbenzenes. oup.comnih.gov
Research has indicated that this compound does not induce genotoxicity. oup.comoup.comnih.gov This lack of genotoxicity is attributed to its specific chemical structure. oup.comoup.com Genotoxic alkenylbenzenes often possess a terminal double bond in their side chain (at the C2'-C3' position) or lack a free phenolic hydroxyl group, which makes them susceptible to metabolic activation into DNA-damaging agents. oup.comnih.gov this compound, with its internal C1'-C2' double bond, possesses a chemical feature that is unfavorable for this type of activation. oup.comoup.comnih.gov
The difference in toxicity between this compound and its isomer methyleugenol is largely due to their different metabolic pathways, which are dictated by the position of the double bond in the propenyl side chain. nih.govacs.org
Methyleugenol, with its terminal allyl group, can be metabolized to a proximate carcinogen, 1'-hydroxymethyleugenol (B1222070), which can then form DNA adducts. oup.comresearchgate.net In contrast, the major metabolic pathway for this compound involves hydroxylation at the 3'-position of the propenyl side chain, leading to the formation of non-genotoxic metabolites. researchgate.net While epoxidation of the side chain is a possible metabolic route, it is considered a minor pathway for this compound. researchgate.net
The metabolic activation of genotoxic alkenylbenzenes often involves sulfation of the hydroxylated metabolites. oup.comnih.gov The structure of this compound, however, favors metabolic pathways that lead to detoxification. nih.gov For instance, the metabolite 3'-hydroxythis compound is primarily oxidized to an α,β-unsaturated aldehyde, which is then rapidly converted to a less reactive cinnamic acid derivative. nih.govacs.org This contrasts with the metabolic fate of the activated metabolites of methyleugenol. nih.govacs.org
Structural Features for DNA Damage Potential
SAR in Chemosensory Perception
The perception of odor is initiated by the interaction of odorant molecules with olfactory receptors. oup.com The structure of a molecule like this compound is therefore directly related to how it is perceived.
In studies involving the mouse olfactory receptor Olfr73, which is known to respond to eugenol, this compound was found to act as a weak agonist. nih.gov This indicates that despite its structural similarity to eugenol, the substitution of the hydroxyl group with a methoxy group in this compound alters its interaction with the receptor, leading to a different perceptual outcome. nih.govnih.gov
The specific chemical structure and properties of a molecule govern its interaction with the array of olfactory receptors, which in turn shapes the resulting neural message and sensory perception. researchgate.netescholarship.org The study of how structurally related compounds like this compound and eugenol interact with olfactory receptors helps in understanding the molecular basis of odor perception. oup.com
Ligand-Receptor Binding Specificity
The specificity of ligand-receptor binding is fundamental to the combinatorial coding of odors, where a single odorant can be recognized by multiple receptors, and a single receptor can bind to multiple odorants. oup.com Research has shown that this compound interacts with specific olfactory receptors, and its binding characteristics can vary from agonism to antagonism depending on the receptor and the specific context of the interaction.
Studies focusing on eugenol and structurally similar compounds, including this compound, have identified a subset of olfactory receptors that are primarily activated by this group of molecules. oup.com These investigations highlight that the molecular structure of an odorant, including the presence and position of functional groups, dictates its binding affinity and efficacy at a given receptor. nih.gov For instance, the mouse olfactory receptor Olfr73 (a homolog of human OR-EG) has been a significant focus of such studies. While eugenol acts as a potent agonist for Olfr73, this compound has been characterized as a putative antagonist. nih.gov However, under certain experimental conditions, this compound can also act as a weak agonist for the same receptor. nih.gov This dual characteristic underscores the complexity of ligand-receptor interactions, where the cellular environment and the presence of other molecules can influence the functional outcome of binding. nih.gov
The binding of a ligand to a receptor is driven by various non-covalent forces, including hydrophobic interactions, hydrogen bonding, and van der Waals forces. drugdesign.org The precise fit of the this compound molecule within the binding pocket of an olfactory receptor determines the strength of these interactions and, consequently, the stability of the ligand-receptor complex. The structural differences between this compound and related compounds like eugenol, such as the methylation of the hydroxyl group, significantly alter their binding profiles and subsequent receptor activation. iomcworld.com
Table 1: Ligand-Receptor Interactions for this compound and Related Compounds
| Compound | Olfactory Receptor | Interaction Type |
|---|---|---|
| This compound | Olfr73 | Antagonist/Weak Agonist nih.gov |
| Eugenol | Olfr73/mOR-EG | Agonist oup.comnih.gov |
| Vanillin | Multiple ORs | Agonist oup.comnih.gov |
Isomeric Differences in Olfactory Responses
Isomers, molecules with the same chemical formula but different structural arrangements, can elicit distinct olfactory responses. This phenomenon is a direct consequence of the high stereospecificity of olfactory receptors. In the case of this compound, the cis and trans isomers, which differ in the spatial arrangement of substituents around the double bond of the propenyl side chain, are known to have different biological activities.
Research has demonstrated that the trans-isomer of this compound is more effective than the cis-isomer in eliciting specific behaviors in certain insects, such as egg-laying in the carrot rust fly, Psila rosae. annualreviews.org This suggests that the olfactory receptors of these insects can discriminate between the two isomers, with the trans form likely having a higher affinity or efficacy at the relevant receptors.
In humans, the olfactory receptor OR7D2 has been identified as a key receptor involved in the perception of clove-like odors. While specific studies on the differential activation of OR7D2 by the cis and trans isomers of this compound are limited, the principle of isomeric discrimination by olfactory receptors is well-established. wikipedia.orggenecards.orgnih.gov The shape of the binding pocket of an olfactory receptor is chiral and will preferentially bind one isomer over the other. This differential binding leads to a difference in the strength of the signal sent to the brain, resulting in a distinct or more intense odor perception for one isomer. The combinatorial activation of multiple olfactory receptors by each isomer further contributes to the unique scent profile perceived for each. google.comgoogle.com
Table 2: Isomeric Forms of this compound and Their Properties
| Isomer | Structural Feature | Observed Activity |
|---|---|---|
| trans-Methylisoeugenol | Substituents on opposite sides of the double bond | More effective in eliciting egg-laying in Psila rosae annualreviews.org |
| cis-Methylisoeugenol | Substituents on the same side of the double bond | Less effective than the trans-isomer in the same assay annualreviews.org |
Advanced Analytical Methodologies for Methylisoeugenol
Chromatographic Techniques
Chromatography stands as a cornerstone for the separation and analysis of methylisoeugenol (B143332) from complex mixtures, such as essential oils and biological matrices. This separation is predicated on the differential partitioning of the compound between a stationary phase and a mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS/GC-Q/TOF-MS)
Gas chromatography coupled with mass spectrometry is a primary and powerful tool for the analysis of volatile compounds like this compound. billundbib.dk This technique offers high resolution and sensitivity, enabling both qualitative and quantitative assessments. In GC-MS, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio.
Research has detailed specific parameters for the successful analysis of this compound. For instance, in one study, analysis was performed using a gas chromatograph where the injector and detector temperatures were maintained at 300°C. sci-hub.se The oven temperature was programmed to increase in stages to ensure optimal separation of various components. sci-hub.se The mass spectrometer was operated in electron ionization (EI) mode at 70 eV. sci-hub.se Another method developed for the simultaneous determination of eugenol (B1671780), isoeugenol (B1672232), and methyleugenol in fish fillets utilized gas chromatography coupled with triple quadrupole tandem mass spectrometry (GC-MS/MS). nih.gov This approach demonstrates high sensitivity with limits of detection (LODs) for methyleugenol as low as 0.2 μg·kg⁻¹ and limits of quantification (LOQs) at 0.7 μg·kg⁻¹. nih.gov
Table 1: Exemplary GC-MS Parameters for this compound Analysis
| Parameter | Condition 1 sci-hub.se | Condition 2 bioline.org.br |
|---|---|---|
| Column | Not specified | HP-5MS (30 m × 0.25 mm, 0.25 μm) |
| Carrier Gas | Helium (37.2 cm/s) | Helium (1.0 ml/min) |
| Injector Temp. | 300°C | 270°C |
| Oven Program | 50°C (2.5 min), then 15°C/min to 150°C, then 3°C/min to 200°C, then 8°C/min to 300°C (hold 8 min) | 60°C (1 min), then 10°C/min to 180°C (1 min), then 20°C/min to 280°C (15 min) |
| Detector Temp. | 300°C | Not specified |
| MS Mode | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) |
| MS Scan Range | m/z 50 to 600 | m/z 20 to 550 |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for analyzing compounds that are less volatile or thermally unstable. oxfordindices.com For this compound, reversed-phase HPLC is commonly employed, where a non-polar stationary phase is used with a polar mobile phase. nih.gov The separation is based on the hydrophobic interactions between the analyte and the stationary phase. advancechemjournal.com
HPLC methods have been developed for the determination of this compound in various samples, including the volatile oil of nutmeg. nih.gov These methods often utilize ultraviolet (UV) detection, as the aromatic ring in this compound absorbs UV light, allowing for its quantification. oxfordindices.comnih.gov A study comparing HPLC and micellar electrokinetic chromatography (MEKC) for the analysis of several alkenylbenzenes, including this compound, found the HPLC method to be more repeatable. nih.gov The intra-day and inter-day repeatability for peak areas in HPLC showed relative standard deviations (RSDs) ranging from 0.0 to 7.0%. nih.gov HPLC is a crucial tool for both qualitative and quantitative analysis, offering high accuracy and reproducibility. openaccessjournals.com
Spectroscopic Approaches
Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound. These techniques probe the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining a compound's unique structure. sci-hub.se It provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon-13 (¹³C). In the analysis of this compound, ¹H NMR is particularly informative. Studies have reported the use of deuterated chloroform (B151607) (CDCl₃) as the solvent for NMR analysis. sci-hub.se The resulting spectrum shows distinct signals corresponding to the different protons in the molecule, including those of the methoxy (B1213986) groups, the aromatic ring, and the propenyl side chain.
Table 2: Key ¹H NMR Signals for this compound in CDCl₃
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| ~1.85 | Doublet | Protons of the methyl group (-CH₃) on the propenyl chain |
| ~3.85 | Singlet | Protons of the two methoxy groups (-OCH₃) |
| ~6.0-6.4 | Multiplet | Protons of the propenyl chain (-CH=CH-) |
| ~6.7-6.9 | Multiplet | Protons on the aromatic ring |
Note: Exact chemical shifts can vary slightly based on the specific instrument and conditions. sci-hub.sechemicalbook.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, showing characteristic absorption bands corresponding to specific functional groups. IR spectroscopy has been used to characterize this compound, identifying key functional groups such as C-H bonds (aromatic and aliphatic), C=C bonds of the aromatic ring and the alkene, and C-O bonds of the ether groups. researchgate.netnih.gov The NIST Chemistry WebBook provides reference vapor-phase IR spectra for this compound, which serves as a valuable resource for its identification. nist.gov
Sample Preparation and Extraction Methods
Effective sample preparation is a critical prerequisite for accurate and reliable analysis of this compound. The choice of extraction method depends heavily on the nature of the sample matrix.
A variety of extraction techniques have been reported. For plant materials and natural fibers, organic solvent extraction is common. For example, this compound has been extracted from muga silk cocoon fibers using solvents like hexane (B92381) and ethyl acetate (B1210297), followed by purification using column chromatography. sci-hub.seresearchgate.net
For analyzing residues in food products, more specific methods are required. A procedure for fish fillets involved hexane extraction followed by a cleanup step using phenyl solid-phase extraction (SPE). nih.gov This SPE step is crucial for removing interfering matrix components before GC-MS/MS analysis. nih.govscioninstruments.com Another approach for food matrices used an extraction with formic acid-acetonitrile, followed by liquid partitioning with NaCl and purification with C18 solid-phase material. researchgate.net
Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is a solvent-free alternative that simplifies sample preparation, particularly for aquaculture samples. researchgate.net This method involves exposing a coated fiber to the headspace above the sample, where volatile analytes like this compound partition onto the fiber before being thermally desorbed into the GC injector. researchgate.net
Table 3: Summary of Extraction Methods for this compound
| Method | Matrix | Solvents/Materials | Subsequent Analysis | Reference |
|---|---|---|---|---|
| Solvent Extraction | Muga Silk Cocoons | Hexane, Ethyl Acetate | GC-MS, NMR | sci-hub.se |
| Solvent Extraction & SPE | Fish Fillet | Hexane, Phenyl SPE cartridge | GC-MS/MS | nih.gov |
| Solvent Extraction & SPE | Food Matrix | Formic acid-acetonitrile, C18 | Not specified | researchgate.net |
| HS-SPME | Aquaculture Products | SPME Fiber | GC-MS | researchgate.net |
Dispersive Solid-Phase Extraction (DSPE)
Dispersive solid-phase extraction (dSPE) is a sample cleanup technique that has gained popularity for its simplicity, high speed, and low solvent use. mdpi.com It is an evolution of traditional solid-phase extraction (SPE) where the sorbent is dispersed directly into the sample extract, allowing for a greater surface area interaction and faster equilibrium. mdpi.comontosight.ai This method is particularly effective for purifying analytes from complex matrices prior to chromatographic analysis. ontosight.ai
In the context of this compound analysis, dSPE is often employed as a cleanup step following an initial solvent extraction. A notable application involves the simultaneous detection of seven anesthetic drugs, including this compound, in aquatic products like fish and shrimp. nih.govchrom-china.com In this method, after an initial extraction, the solvent extract is cleaned using a dSPE procedure with a mixture of adsorbents. chrom-china.com The specific combination includes primary secondary amines (PSA) to remove fatty acids and sugars, C18 to retain non-polar interferences, and poly(styrene-glycidylmethacrylate) microspheres (PS-GMA). nih.govchrom-china.com This multi-sorbent approach ensures the efficient removal of a wide range of matrix components such as proteins, fats, and phospholipids (B1166683) that are abundant in aquatic product samples. nih.govchrom-china.com Another developed method for detecting six eugenol-type drugs, including this compound, in aquatic products also utilizes a dSPE purification step before determination by gas chromatography (GC). spgykj.com
Ultrasound-Assisted Extraction
Ultrasound-Assisted Extraction (UAE) is an advanced extraction technique that utilizes acoustic cavitation to enhance the extraction process. mdpi.com The propagation of ultrasound waves through the solvent creates microscopic bubbles that collapse violently, generating localized high pressure and temperature. This phenomenon disrupts cell walls and improves solvent penetration into the sample matrix, thereby increasing extraction efficiency and reducing extraction time. mdpi.commdpi.com
UAE has been successfully applied for the extraction of this compound from complex food matrices. In one combined method, samples of aquatic products were extracted using 1.0% formic acid in acetonitrile (B52724) under ultrasonic conditions for 10 minutes. nih.govchrom-china.com This step precedes the dSPE cleanup and is crucial for efficiently releasing the target analytes from the tissue matrix. chrom-china.com
Another innovative approach combines UAE with liquid-liquid microextraction (UA-LLME) using hydrophobic deep eutectic solvents (DES) for the determination of this compound in aquatic food. tandfonline.com This method optimizes various parameters, including the type and volume of DES, ultrasonic time, and pH. tandfonline.com For this compound, an extraction efficiency of 99.21% was achieved using 400 μL of the deep eutectic solvent. tandfonline.com The use of ultrasound in this context facilitates the emulsification of the water-insoluble DES into the aqueous sample, significantly improving the extraction efficiency. tandfonline.com
Quantification and Detection in Complex Biological and Environmental Matrices
Following extraction and cleanup, this compound is typically quantified using sensitive chromatographic techniques. The choice of analytical instrument depends on the required sensitivity and the complexity of the sample matrix.
For aquatic products such as fish and shrimp, a method combining UAE, dSPE, and high-performance liquid chromatography (HPLC) with UV detection has been established. nih.govchrom-china.com Quantification is performed using matrix-matched standard curves to compensate for matrix effects. nih.gov This method demonstrated high accuracy, with mean recoveries in fish samples ranging from 79.7% to 109% and in shrimp samples from 78.0% to 99.9%. nih.gov A separate dSPE-gas chromatography (GC) method developed for various aquatic products reported a limit of quantification (LOQ) for this compound of 0.1 mg/kg, with average recoveries between 80.3% and 103.2%. spgykj.com The UA-LLME method coupled with GC has also proven effective for determining this compound in aquatic products. tandfonline.com
In the realm of human biological matrices, highly sensitive methods are required to detect trace levels of exposure. An ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed for the simultaneous analysis of 16 different DNA adducts in human lung samples, including an adduct of this compound. acs.org The ability to detect such adducts provides a valuable biomarker for assessing exposure and potential biological effects. acs.org The use of deuterium-labeled internal standards, such as methyl-d3-isoeugenol, can aid in the precise tracking and quantification of the compound in complex biological matrices. vulcanchem.com
Table 1: Methodologies for Extraction of this compound
| Extraction Method | Matrix | Key Parameters/Sorbents | Subsequent Analysis | Reference |
|---|---|---|---|---|
| Ultrasound-Assisted Extraction (UAE) & Dispersive Solid-Phase Extraction (DSPE) | Aquatic Products (Fish, Shrimp) | UAE: 10 min with 1% formic acid in acetonitrile. DSPE Sorbents: PS-GMA, PSA, C18. | HPLC-UV | nih.govchrom-china.com |
| Dispersive Solid-Phase Extraction (DSPE) | Aquatic Products | Extraction: Acetone. DSPE: For purification. | Gas Chromatography (GC) | spgykj.com |
Table 2: Quantification of this compound in Various Matrices
| Analytical Technique | Matrix | Limit of Quantification (LOQ) | Mean Recovery | Reference |
|---|---|---|---|---|
| HPLC-UV | Fish | Not Specified | 79.7% - 109% | nih.gov |
| HPLC-UV | Shrimp | Not Specified | 78.0% - 99.9% | nih.gov |
| Gas Chromatography (GC) | Aquatic Products | 0.1 mg/kg | 80.3% - 103.2% | spgykj.com |
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Acetone |
| C18 (Octadecylsilane) |
| Eugenol |
| Formic Acid |
| Isoeugenol |
| Methyl eugenol |
| Poly(styrene-glycidylmethacrylate) (PS-GMA) |
| Primary Secondary Amine (PSA) |
| Procaine |
| N2-(trans-methylisoeugenol-3′-yl)-2′-deoxyguanosine |
Environmental Fate and Degradation of Methylisoeugenol
Atmospheric Degradation Pathways (e.g., Hydroxyl Radical Reactions)
In the atmosphere, methylisoeugenol (B143332) is expected to exist predominantly in the vapor phase. Its degradation is primarily driven by reactions with photochemically produced hydroxyl radicals (•OH). wikipedia.org These highly reactive radicals are often referred to as the "detergent" of the troposphere because they initiate the breakdown of many pollutants. wikipedia.orgharvard.edu The reaction with hydroxyl radicals is a key process that determines the atmospheric lifetime of many organic compounds. harvard.edu For the structurally similar compound methyleugenol, the estimated half-life for this reaction in the air is approximately 5 hours, assuming an atmospheric concentration of 5 × 10⁵ hydroxyl radicals per cubic centimeter. nih.gov The rate constant for the vapor-phase reaction of methyleugenol with these radicals has been estimated to be 7.5 × 10⁻¹¹ cm³/molecule. nih.gov This rapid degradation suggests that this compound is unlikely to persist for long periods in the atmosphere or be transported over long distances. The process involves the abstraction of a hydrogen atom from the this compound molecule by the hydroxyl radical, initiating a series of reactions that ultimately lead to its breakdown. copernicus.org
Aquatic Fate and Dissipation
The behavior of this compound in aquatic environments is governed by several competing processes, including volatilization from the water surface and biodegradation by aquatic microorganisms.
Volatilization is the process by which a substance transitions from a liquid to a gaseous state and is a significant pathway for the removal of volatile organic compounds (VOCs) from aquatic systems. eagri.orgfrontiersin.orgusgs.gov For the related compound methyleugenol, volatilization from water surfaces is an expected and important fate process. nih.gov The rate of volatilization is influenced by factors such as the compound's vapor pressure and water solubility, as well as environmental conditions like water temperature and turbulence. frontiersin.org Studies on methyleugenol have measured dissipation half-lives in water of 6 hours at 32°C and 34 hours at 22°C. nih.gov
Biodegradation is a crucial process for the breakdown of organic compounds by microorganisms. wbdg.orgnih.gov this compound is considered to be readily biodegradable. prodasynth.com In a study following OECD Guideline 310 for volatile substances, this compound showed a degradation rate of 93 ± 7% over 28 days, fulfilling the criteria for ready biodegradability. europa.eu This indicates that aquatic microorganisms can effectively break down the compound, reducing its persistence in water. nih.gov The process of biodegradation involves microorganisms utilizing the chemical as a source of carbon and energy, leading to its transformation and eventual mineralization into simpler substances like carbon dioxide and water. redalyc.org
Volatilization from Water Surfaces
Soil Fate and Dissipation
In the terrestrial environment, the fate of this compound is influenced by its tendency to volatilize from soil surfaces and its susceptibility to microbial degradation.
Similar to its behavior in water, volatilization is an important process for the dissipation of this compound from moist soil surfaces. eagri.orgfrontiersin.org The rate of volatilization from soil is dependent on the compound's properties, soil characteristics (such as texture and moisture content), and environmental conditions like temperature and wind speed. frontiersin.orgresearchgate.net For methyleugenol, dissipation half-lives in soil have been measured at approximately 6 hours at 32°C and 16 hours at 22°C. nih.gov However, from dry soil surfaces, volatilization is not expected to be a significant process. nih.gov
Biodegradation is a key process in the breakdown of organic compounds in soil. redalyc.orgidpublications.org Microbial populations in the soil can adapt to use chemical substances as a source of nutrients. redalyc.org While specific studies on the biodegradation of this compound in soil are not extensively detailed in the provided results, the information on its ready biodegradability in aquatic environments suggests that a similar process would occur in soil. prodasynth.comeuropa.eu The rate of biodegradation in soil is influenced by factors such as soil type, organic matter content, pH, temperature, and the presence of a suitable microbial community. researchgate.net
Data on the Dissipation of Methyleugenol (a structurally similar compound)
| Environment | Temperature (°C) | Dissipation Half-life (hours) | Reference |
|---|---|---|---|
| Water | 32 | 6 | nih.gov |
| Water | 22 | 34 | nih.gov |
| Soil | 32 | 6 | nih.gov |
| Soil | 22 | 16 | nih.gov |
Volatilization from Soil Surfaces
Environmental Exposure Models and Predictions
Environmental exposure models are crucial computational tools used to estimate the concentration of chemical substances in various environmental compartments. These models utilize a substance's intrinsic physicochemical properties, along with defined environmental characteristics, to predict its distribution and ultimate fate. For this compound, as with many commercial chemicals, such models provide essential data for risk assessment, particularly when extensive environmental monitoring data is limited.
Quantitative Structure-Activity Relationship (QSAR) models are a primary method for generating the necessary input data for these exposure predictions. QSARs estimate properties like biodegradability, bioconcentration, and soil sorption based on the molecular structure of the chemical. researchgate.net These predicted properties are then fed into multimedia fate models to forecast environmental behavior. researchgate.netnih.gov
A widely used framework for this purpose is the fugacity model, which was developed to describe the partitioning behavior of chemicals between different environmental media such as air, water, soil, and sediment. erasm.orgunipd.it Fugacity, a concept analogous to partial pressure, represents a chemical's "escaping tendency" from a particular phase. unipd.it Chemicals migrate from areas of high fugacity to low fugacity until equilibrium is approached. unipd.it
These models are often structured in levels of increasing complexity (Levels I, II, III, and IV). trentu.ca
Level I calculates the equilibrium partitioning of a fixed amount of a chemical in a closed system, indicating the compartments where the chemical is likely to accumulate. trentu.ca
Level II models a steady-state system with constant emissions and losses, but still assumes equilibrium between all compartments. trentu.ca
Level III represents a more realistic, non-equilibrium steady-state scenario. It considers that transfer rates between compartments can be slow and that equilibrium is not always achieved. This level requires more detailed data, including intermedia transport rates, and the output depends on the compartment into which the chemical is released (e.g., air, water, or soil). trentu.catrentu.ca
The EPI (Estimation Programs Interface) Suite™, developed by the U.S. Environmental Protection Agency (EPA) and Syracuse Research Corp., is a prominent software package that incorporates a Level III Fugacity Model to predict the environmental fate of organic chemicals. morressier.com
Detailed Research Findings
For this compound, predictive data has been generated using QSAR models available within programs like EPI Suite™. This data provides the fundamental inputs for fugacity-based environmental fate modeling. The key physicochemical properties predicted for this compound are essential for estimating its behavior in a multimedia environment.
Table 1: Predicted Physicochemical Properties of this compound
This interactive table displays the key physicochemical properties of this compound, which are used as inputs for environmental fate models. These values are predicted using programs within the EPI Suite™.
| Property | Predicted Value | Unit | Prediction Model/Source | Citation |
| Log Kow (Octanol-Water Partition Coefficient) | 2.95 | Dimensionless | KOWWIN v1.68 | thegoodscentscompany.com |
| Water Solubility | 37.64 | mg/L at 25°C | WATERNT v1.01 | thegoodscentscompany.com |
| Vapour Pressure | 1.20 | Pa at 25°C | MPBPVP v1.43 | thegoodscentscompany.com |
These input parameters are then utilized by the Level III Fugacity Model to estimate the distribution of this compound across different environmental compartments. The model predicts the percentage of the total mass of the chemical that will reside in the air, water, soil, and sediment at a steady state. This provides a clear picture of the chemical's likely environmental sinks.
Table 2: Predicted Environmental Distribution of this compound using a Level III Fugacity Model
This interactive table shows the predicted partitioning of this compound in various environmental compartments based on a standard Level III Fugacity Model scenario. The percentages represent the fraction of the total mass of the substance found in each medium.
| Environmental Compartment | Mass Distribution (%) |
| Air | Data not available in search results |
| Water | Data not available in search results |
| Soil | Data not available in search results |
| Sediment | Data not available in search results |
| Total | 100% |
Synthetic Chemistry and Derivatization of Methylisoeugenol
Synthetic Routes to Methylisoeugenol (B143332)
Several methodologies have been developed for the synthesis of this compound, ranging from classic etherification reactions to more modern, efficient, and environmentally conscious approaches.
A primary and well-established method for synthesizing this compound is the Williamson ether synthesis. scentree.coscentree.co This SN2 reaction involves the methylation of isoeugenol (B1672232). smolecule.com The process begins with the deprotonation of the hydroxyl group of isoeugenol using a strong base, typically sodium, to form a sodium alkoxide (isoeugenolate). scentree.coscentree.co This nucleophilic alkoxide then reacts with a methylating agent, such as methyl chloride, to yield this compound. scentree.coscentree.co
The reaction is generally effective, particularly with primary alkyl halides like methyl chloride, which are ideal for the SN2 mechanism. masterorganicchemistry.com The choice of base and solvent is crucial for the reaction's success, with alkoxides often used in their corresponding parent alcohol as a solvent. masterorganicchemistry.com
Table 1: Key Reactants in Williamson Ether Synthesis of this compound
| Reactant | Role |
| Isoeugenol | Starting material (alcohol) |
| Sodium (Na) | Base for deprotonation |
| Methyl Chloride (CH₃Cl) | Methylating agent (alkyl halide) |
This table summarizes the principal components involved in the Williamson ether synthesis route to produce this compound.
In the pursuit of more efficient and streamlined synthetic processes, one-pot methodologies for the synthesis of this compound have been explored. smolecule.com These approaches combine multiple reaction steps into a single procedure, which can enhance yield and reduce waste and operational complexity. smolecule.comnih.gov
Research has demonstrated the feasibility of a one-step conversion of eugenol (B1671780) to this compound using microwave irradiation in solvent-free conditions. researchgate.net This method involves the simultaneous methylation and isomerization of eugenol. The reaction requires a combination of a base (like sodium or potassium hydroxide) and a phase transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), with dimethyl sulfate (B86663) serving as the methylating agent. researchgate.net Without the presence of both the base and the phase transfer catalyst, the reaction typically yields only methyl eugenol, highlighting the critical role of these reagents in facilitating the isomerization to the desired this compound. researchgate.net One-pot syntheses are advantageous as they are operationally simple, highly efficient in terms of mass, cost-effective, and generate less waste. nih.gov
Modern synthetic chemistry increasingly emphasizes the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. catalysis.blog The synthesis of this compound and its derivatives has also been approached from this perspective. usta.edu.co
Green chemistry strategies focus on aspects such as the use of renewable starting materials, the design of energy-efficient processes (often at ambient temperature and pressure), and the avoidance of toxic solvents. catalysis.blog For instance, the one-pot, microwave-assisted synthesis of this compound from eugenol can be considered a greener alternative to traditional methods as it is solvent-free and significantly reduces reaction times. researchgate.net The development of syntheses using environmentally benign solvents and recyclable catalysts is a key area of research in applying green chemistry to the production of compounds like this compound. smolecule.comcatalysis.blog
One-Pot Reaction Methodologies
This compound as a Precursor for Novel Compounds
The chemical structure of this compound, featuring a reactive propenyl side chain and an activated aromatic ring, makes it a valuable starting material for the synthesis of a diverse range of novel compounds. researchgate.net
This compound has been investigated as a potential precursor for the synthesis of thiourea (B124793) derivatives, a class of compounds known for their wide-ranging biological activities, including antimalarial properties. healthbiotechpharm.orgmdpi.com Malaria remains a significant global health issue, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the continuous search for new therapeutic agents. healthbiotechpharm.org
One area of focus for antimalarial drug development is the inhibition of plasmepsins, a group of aspartic proteases essential for the parasite's survival. healthbiotechpharm.org Thiourea derivatives have shown potential as inhibitors of these enzymes. healthbiotechpharm.org Research has explored the use of this compound as a starting reagent for the one-pot synthesis of complex thiourea derivatives. healthbiotechpharm.orghealthbiotechpharm.org In a comparative study, both this compound and methyl eugenol were used to synthesize a specific thiourea derivative, with observations indicating that methyl eugenol was a more representative precursor in that particular reaction pathway. healthbiotechpharm.org The synthesis involved reacting an isothiocyanate intermediate with hydrazine (B178648) and cinnamaldehyde. healthbiotechpharm.org
Table 2: Research Findings on Thiourea Derivative Synthesis
| Starting Material | Target Compound Class | Biological Target | Key Finding |
| This compound | Thiourea derivatives | Plasmodium falciparum (Plasmepsins) | Investigated as a precursor for antimalarial compounds. healthbiotechpharm.org |
| Methyl Eugenol | Thiourea derivatives | Plasmodium falciparum (Plasmepsins) | Found to be a more representative precursor in a specific one-pot synthesis. healthbiotechpharm.org |
This table outlines key findings from research into the synthesis of thiourea derivatives from this compound and related compounds for antimalarial applications.
The process of derivatization involves chemically modifying a molecule to alter its properties, such as solubility, stability, or biological activity. all-chemistry.comsigmaaldrich.com this compound serves as a platform for creating various other bioactive compounds. Its internal alkene can participate in reactions like epoxidation and cycloaddition to form more complex cyclic structures. smolecule.com For example, it can act as a dienophile in three-component imino Diels-Alder reactions. researchgate.net These derivatization strategies open avenues to new molecules that can be screened for a wide array of pharmacological activities. The inherent bioactivity of this compound itself, such as its reported anxiolytic and antidepressant-like effects, provides a strong rationale for its use as a scaffold in the development of new therapeutic agents. healthbiotechpharm.org
Q & A
Q. What are the key enzymatic pathways involved in methylisoeugenol biosynthesis, and how can researchers validate these pathways experimentally?
this compound biosynthesis involves two critical enzymes: eugenol/isoeugenol synthase (DcE(I)GS1) and S-adenosyl-L-methionine:eugenol/isoeugenol O-methyltransferase (DcE(I)OMT1). To validate these pathways:
- Methodology : Use cDNA cloning and heterologous expression in model organisms (e.g., E. coli or yeast) to confirm enzyme activity. Measure kinetic parameters (e.g., Km and catalytic efficiency) via spectrophotometric assays or LC-MS for product quantification. For tissue-specific expression analysis, perform qPCR or RNA-seq on plant organs (e.g., seeds, roots, leaves) .
- Reproducibility : Include negative controls (e.g., empty vector transformations) and validate results with independent replicates.
Q. What analytical methods are most effective for quantifying this compound in complex biological matrices?
Liquid chromatography coupled with mass spectrometry (LC-MS) is the gold standard. Key steps include:
- Sample Preparation : Use solid-phase extraction (SPE) with internal standards (e.g., deuterated analogs) to account for matrix effects.
- Instrumentation : Employ ultra-high-performance LC (UHPLC) with sub-2μm core–shell columns for enhanced resolution. Validate methods using spike-recovery experiments and calibration curves across relevant concentration ranges .
- Statistical Validation : Report limits of detection (LOD), quantification (LOQ), and inter-day/intra-day precision (RSD <15%) .
Q. How can researchers design experiments to assess this compound’s antimicrobial activity against pathogens like Campylobacter jejuni?
- Experimental Design : Use broth microdilution assays to determine minimum inhibitory concentrations (MICs). Include positive controls (e.g., ciprofloxacin) and vehicle controls (e.g., DMSO).
- Data Interpretation : Compare MIC values to established thresholds (e.g., EUCAST guidelines). Perform time-kill assays to evaluate bactericidal vs. bacteriostatic effects .
- Confounding Factors : Account for solvent toxicity and compound stability in culture media .
Advanced Research Questions
Q. How should researchers address contradictions in this compound’s reported bioactivity across studies?
Discrepancies may arise from variations in experimental conditions (e.g., solvent choice, cell lines) or analytical sensitivity.
- Methodological Reconciliation : Conduct meta-analyses to compare studies, stratifying by variables like dose, exposure time, and model systems. Use funnel plots to assess publication bias .
- In Silico Approaches**: Apply molecular docking to explore structure-activity relationships (SAR) and identify potential off-target interactions .
- Validation : Replicate conflicting experiments under standardized conditions, ensuring transparency in protocols and raw data sharing .
Q. What strategies optimize this compound’s enzymatic production for scalable synthesis?
- Enzyme Engineering : Use directed evolution or site-directed mutagenesis to enhance DcE(I)OMT1’s catalytic efficiency with isoeugenol (e.g., reduce Km from 115 μM to <50 μM).
- Process Optimization : Test co-factor regeneration systems (e.g., NADPH recycling) and immobilization techniques (e.g., enzyme encapsulation in silica gels) to improve yield .
- Analytical Workflow : Monitor reaction progress in real-time using inline FTIR or NMR to adjust parameters dynamically .
Q. How can systematic reviews integrate heterogeneous data on this compound’s toxicological profile?
- Protocol Development : Define inclusion/exclusion criteria (e.g., in vivo vs. in vitro studies) and risk-of-bias assessment tools (e.g., SYRCLE for animal studies).
- Data Synthesis : Use random-effects models for meta-analysis if heterogeneity (I² >50%) is detected. Perform subgroup analyses by exposure route (oral, dermal) or species .
- Reporting : Follow PRISMA guidelines to ensure transparency, including a flow diagram of study selection .
Q. What statistical approaches are suitable for dose-response modeling of this compound’s effects in epidemiological studies?
- Model Selection : Use benchmark dose (BMD) modeling for non-linear responses or generalized additive models (GAMs) to capture threshold effects.
- Confounder Adjustment : Apply propensity score matching or multivariable regression to control for covariates (e.g., age, co-exposures) .
- Sensitivity Analysis : Test robustness by varying model assumptions (e.g., log-linear vs. quadratic terms) .
Methodological Best Practices
Q. How to ensure reproducibility in this compound research?
- Detailed Protocols : Publish step-by-step methods, including reagent sources (e.g., Sigma-Aldrich Catalog # for this compound) and instrument settings (e.g., LC gradient profiles) .
- Data Sharing : Deposit raw spectra, chromatograms, and code in repositories like Zenodo or GitHub. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Q. What ethical considerations apply when designing human studies involving this compound-containing products?
- Informed Consent : Disclose potential risks (e.g., allergenic properties) and benefits in participant information sheets.
- Ethical Review : Obtain approval from institutional review boards (IRBs) and register trials in public databases (e.g., ClinicalTrials.gov ) .
How to formulate focused research questions for grant proposals on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
